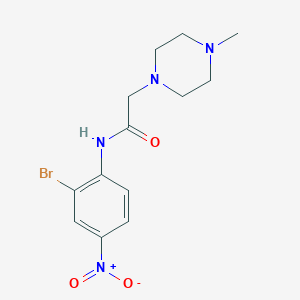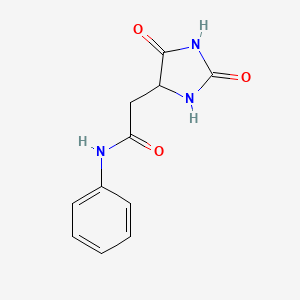![molecular formula C18H22ClNO B4142312 N-[3-(allyloxy)benzyl]-2-phenylethanamine hydrochloride](/img/structure/B4142312.png)
N-[3-(allyloxy)benzyl]-2-phenylethanamine hydrochloride
Descripción general
Descripción
N-[3-(allyloxy)benzyl]-2-phenylethanamine hydrochloride, also known as ALEPH, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. ALEPH belongs to the family of phenylethylamines and has a similar structure to other psychoactive compounds such as amphetamines and phenethylamines. In
Mecanismo De Acción
The mechanism of action of N-[3-(allyloxy)benzyl]-2-phenylethanamine hydrochloride is not fully understood, but it is believed to involve the modulation of serotonin and dopamine neurotransmission. This compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound may also act as a partial agonist at serotonin and dopamine receptors, leading to the activation of these receptors and the subsequent modulation of neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the activation of serotonin and dopamine receptors, and the regulation of mood and behavior. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(allyloxy)benzyl]-2-phenylethanamine hydrochloride for lab experiments is its high affinity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these receptors in the regulation of mood, behavior, and cognition. This compound is also relatively easy to synthesize and can be obtained with high purity and yield. However, one of the limitations of this compound is its potential for abuse and its psychoactive effects, which may make it unsuitable for certain types of experiments.
Direcciones Futuras
There are several future directions for the study of N-[3-(allyloxy)benzyl]-2-phenylethanamine hydrochloride, including the exploration of its potential therapeutic effects in the treatment of anxiety and depression. Further research is also needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter release and receptor activation. Additionally, the development of new analogs of this compound may lead to the discovery of compounds with improved pharmacological properties and reduced potential for abuse.
Aplicaciones Científicas De Investigación
N-[3-(allyloxy)benzyl]-2-phenylethanamine hydrochloride has been studied extensively for its potential pharmacological properties, including its effects on the central nervous system. This compound has been shown to have a high affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. This compound has also been shown to have anxiolytic and antidepressant effects in animal studies, making it a potential candidate for the treatment of anxiety and depression.
Propiedades
IUPAC Name |
2-phenyl-N-[(3-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-2-13-20-18-10-6-9-17(14-18)15-19-12-11-16-7-4-3-5-8-16;/h2-10,14,19H,1,11-13,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRPHDSSGSRYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)CNCCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4142231.png)

![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4142240.png)

![3-({3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)-1-propanol hydrochloride](/img/structure/B4142255.png)
![N-(2,3-dimethylphenyl)-N'-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea](/img/structure/B4142260.png)


![ethyl 4-{[2-(1H-benzimidazol-2-ylthio)propanoyl]amino}benzoate](/img/structure/B4142290.png)
![N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4142292.png)
![ethyl 4-({[3-allyl-1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4142299.png)
![ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(3-methoxy-4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4142307.png)

![N-ethyl-5-nitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4142319.png)